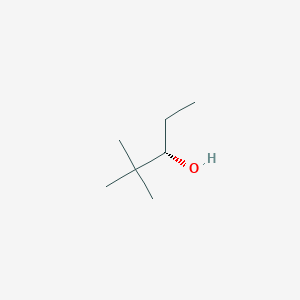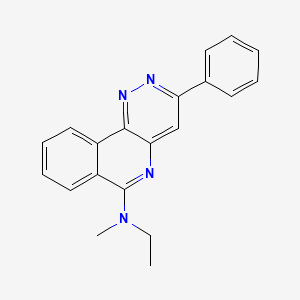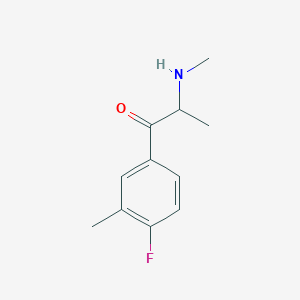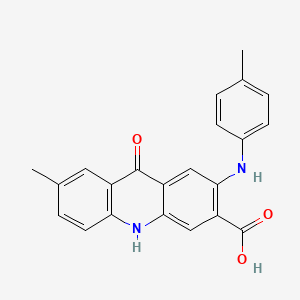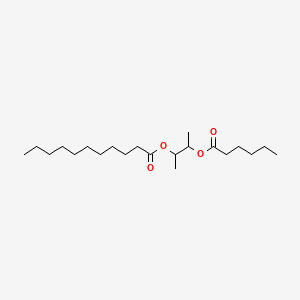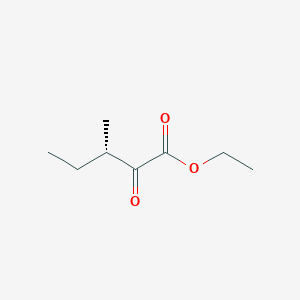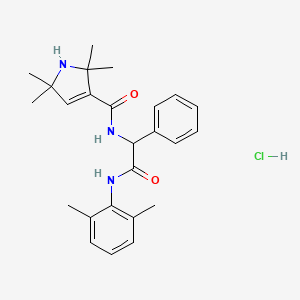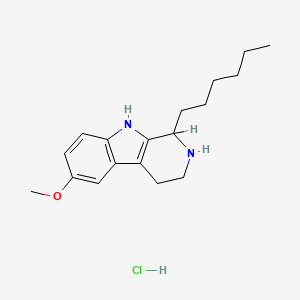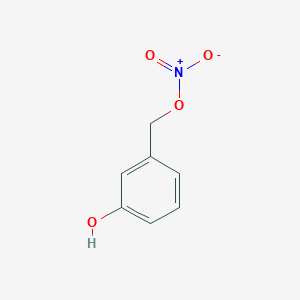
1,1-Dimethyl-3-hydroxypyrrolidinium bromide alpha-phenylcyclopentaneacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AHR 350 is a compound that interacts with the aryl hydrocarbon receptor, a ligand-activated transcription factor involved in various biological processes. The aryl hydrocarbon receptor is known for its role in mediating the toxic effects of environmental pollutants, but it also plays a significant role in maintaining cellular homeostasis and regulating immune responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AHR 350 involves multiple steps, including the formation of a tricyclic fused heterocycle. The general synthetic route includes the following steps:
Formation of the core structure: This involves the cyclization of aromatic compounds under specific conditions.
Functionalization: Introduction of functional groups to the core structure through substitution reactions.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of AHR 350 typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes:
Batch reactors: Used for the initial synthesis steps.
Continuous flow reactors: Employed for functionalization and purification steps to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
AHR 350 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, AHR 350 can form oxidized derivatives.
Reduction: Reducing agents can convert AHR 350 into its reduced forms.
Substitution: Functional groups on AHR 350 can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products
Wissenschaftliche Forschungsanwendungen
AHR 350 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the interactions of aryl hydrocarbon receptor ligands.
Biology: Investigated for its role in modulating immune responses and cellular differentiation.
Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated aryl hydrocarbon receptor activity, such as cancer and autoimmune disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
AHR 350 exerts its effects by binding to the aryl hydrocarbon receptor, leading to the dissociation of the receptor from its chaperone proteins. This allows the receptor to translocate into the nucleus, where it dimerizes with the aryl hydrocarbon receptor nuclear translocator. The dimer then binds to specific DNA sequences, regulating the transcription of target genes involved in various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,7,8-Tetrachlorodibenzo-p-dioxin: A well-known aryl hydrocarbon receptor ligand with high affinity.
Benzo[a]pyrene: Another potent aryl hydrocarbon receptor ligand found in tobacco smoke.
Kynurenine: An endogenous ligand involved in tryptophan metabolism.
Uniqueness
AHR 350 is unique due to its selective modulation of aryl hydrocarbon receptor activity, exhibiting both agonist and antagonist properties depending on the tissue and cellular context. This selective modulation makes it a valuable tool for studying the diverse roles of the aryl hydrocarbon receptor in health and disease .
Eigenschaften
CAS-Nummer |
102584-66-7 |
|---|---|
Molekularformel |
C19H28BrNO2 |
Molekulargewicht |
382.3 g/mol |
IUPAC-Name |
(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-phenylacetate;bromide |
InChI |
InChI=1S/C19H28NO2.BrH/c1-20(2)13-12-17(14-20)22-19(21)18(16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-18H,6-7,10-14H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GELGJWQUBUWWKR-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)C3=CC=CC=C3)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


